molecular formula C8H9N5O B564075 2-(Ethylamino)pteridin-7(8H)-one CAS No. 101259-25-0

2-(Ethylamino)pteridin-7(8H)-one

Cat. No. B564075
CAS RN: 101259-25-0
M. Wt: 191.194
InChI Key: JXTPXGRHCHQGGE-UHFFFAOYSA-N
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Description

Pteridinone derivatives are being studied for their potential as therapeutic agents. They have shown moderate to excellent cytotoxic activity against various cell lines .


Synthesis Analysis

Novel pteridinone derivatives have been designed and synthesized for the purpose of inhibiting PLK1 and BRD4, proteins implicated in a variety of diseases .


Molecular Structure Analysis

The structure-activity relationship of pteridine 7 (8H) - ketone CDK2 inhibitors was systematically described .


Chemical Reactions Analysis

The simultaneous inhibition of PLK1 and BRD4 by a single molecule could lead to the development of an effective therapeutic strategy .

Mechanism of Action

The most promising compound showed high antiproliferative effects on cell lines, inhibited the proliferation of HCT116 cell lines, induced a decrease in the mitochondrial membrane potential leading to apoptosis of cancer cells, and arrested the G2 phase of HCT116 cells .

properties

IUPAC Name

2-(ethylamino)-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-2-9-8-11-3-5-7(13-8)12-6(14)4-10-5/h3-4H,2H2,1H3,(H2,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTPXGRHCHQGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C2C(=N1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700242
Record name 2-(Ethylamino)pteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101259-25-0
Record name 2-(Ethylamino)pteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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